molecular formula C5H10ClNO3S B15155314 3-(Acetylthio)-2-aminopropanoic acid hydrochloride

3-(Acetylthio)-2-aminopropanoic acid hydrochloride

Cat. No.: B15155314
M. Wt: 199.66 g/mol
InChI Key: DQFRVPNDUNPMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetyl-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is known for its antioxidant properties and is used in various fields, including medicine, chemistry, and biology. This compound is particularly valued for its ability to replenish glutathione levels in the body, which plays a crucial role in cellular protection against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-acetyl-cysteine hydrochloride can be synthesized through the acylation of cysteine. One common method involves reacting cysteine hydrochloride monohydrate with an acylating agent such as acetic anhydride in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of S-acetyl-cysteine hydrochloride involves several steps, including acylation, crystallization, and purification. The process begins with the acylation reaction, followed by cooling and crystallization to isolate the product. Centrifugal separation and drying are then employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-cysteine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

S-acetyl-cysteine hydrochloride exerts its effects primarily through its ability to replenish glutathione levels in the body. Glutathione is a critical antioxidant that protects cells from oxidative damage. The compound is deacetylated in the body to release cysteine, which is then used to synthesize glutathione. This process involves several molecular targets and pathways, including the activation of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis .

Properties

Molecular Formula

C5H10ClNO3S

Molecular Weight

199.66 g/mol

IUPAC Name

3-acetylsulfanyl-2-aminopropanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3S.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H

InChI Key

DQFRVPNDUNPMLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(C(=O)O)N.Cl

Origin of Product

United States

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